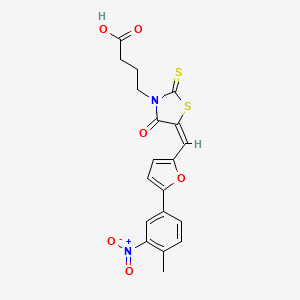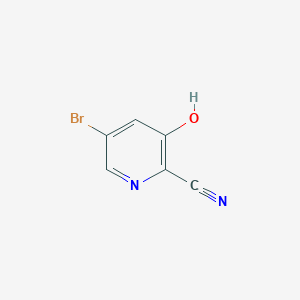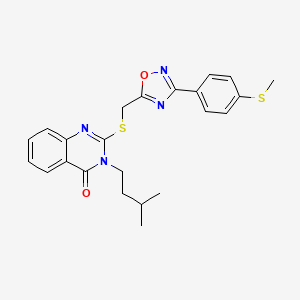![molecular formula C15H22N4O3 B2375473 2-morfolino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de terc-butilo CAS No. 2034527-69-8](/img/structure/B2375473.png)
2-morfolino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . The mixtures are refluxed for 12–48 h, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The X-ray crystal structure of PAK4 (PDB code: 5XVG, resolution: 2.10 Å) can be obtained from the RCSB Protein Data Bank .Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de pirido[2,3-d]pirimidina
Este compuesto se puede utilizar en la síntesis de nuevos derivados de pirido[2,3-d]pirimidina. Estos derivados han mostrado una amplia gama de actividad biológica, incluidas las actividades antiproliferativa, antimicrobiana, antiinflamatoria y analgésica, hipotensora y antihistamínica .
Potencial terapéutico de los derivados de pirido[2,3-d]pirimidina
El compuesto es parte de la clase de compuestos piridopirimidínicos, que han mostrado interés terapéutico. Se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano, incluidas las células cancerosas y los microbios .
Actividades antiinflamatorias
Las pirimidinas polisustituidas, que se pueden sintetizar a partir de este compuesto, se han estudiado por su potencial para suprimir la producción de NO inducida por el sistema inmunitario .
Síntesis de derivados de indol
Los derivados de indol, que son compuestos biológicamente activos utilizados para el tratamiento de diversos trastornos, se pueden sintetizar utilizando este compuesto .
Preparación de clorhidrato de alectinib
Este compuesto se puede utilizar en la preparación de clorhidrato de alectinib, un fármaco utilizado para el tratamiento del cáncer de mama .
Síntesis de terc-butil-4-(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-1-il)piperidina-1-carboxilato
Este compuesto es un intermedio importante en muchos compuestos biológicamente activos como el crizotinib .
Direcciones Futuras
The future directions for the research on pyrrolo[2,3-d]pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
tert-butyl 2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(20)19-9-11-8-16-13(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNKVABTARJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
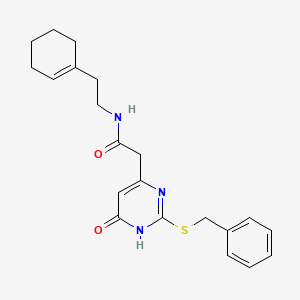
![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)
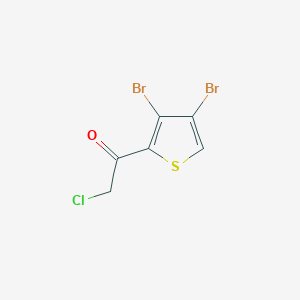
![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)
![2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2375406.png)
![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
